5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
核心骨架的多组分环化策略
吡咯并[3,4-c]吡唑骨架的构建常通过多组分串联反应实现,其中醛腙与马来酰亚胺的氧化偶联是经典途径。Zhu等报道了以CuCl为催化剂、空气为氧化剂的自由基级联反应,可将醛腙与马来酰亚胺高效转化为吡咯并[3,4-c]吡唑衍生物(产率62-85%)。该方法的优势在于无需惰性气体保护,且对多种官能团(如羟基、甲氧基)表现出良好兼容性。
针对目标化合物中呋喃基与苯基的引入,Ugi-Zhu三组分反应(Ugi-Zhu-3CR)展现出独特价值。如文献所述,通过异腈、醛、胺和羧酸组分的缩合反应,可一步构建吡唑并[3,4-b]吡啶酮骨架,随后经aza-Diels-Alder环化/N-酰化/脱羧串联反应完成杂环修饰。此策略为呋喃-苯基单元的定向引入提供了高效途径(表1)。
表1. 多组分反应构建吡咯并[3,4-c]吡唑核心骨架的典型条件对比
| 反应类型 | 底物组合 | 催化剂 | 产率范围 | 文献 |
|---|---|---|---|---|
| 氧化偶联 | 醛腙 + 马来酰亚胺 | CuCl/空气 | 62-85% | |
| Ugi-Zhu-3CR | 异腈/醛/胺/羧酸 | 无 | 45-78% | |
| 一锅法环化 | 肼酰氯 + 苯并噻唑乙腈 | 碱 | 50-70% |
C-4与C-5位的区域选择性功能化
目标分子中C-4位的3-甲氧基-4-戊氧基苯基与C-5位的呋喃甲基需通过精确的区域选择性控制引入。研究表明,吡唑环的氮原子质子化状态直接影响亲电取代位点。如Panagiotopoulou等通过DFT计算证实,1H-吡唑异构体的热力学稳定性高于2H-异构体,导致Ullmann反应优先发生在N1位(占位比>8:1)。
在具体操作中,C-4位芳基化可通过钯催化的Buchwald-Hartwig偶联实现。例如,以Pd(OAc)₂/Xantphos为催化体系,在DMF溶剂中于100℃反应12小时,可将3-甲氧基-4-戊氧基苯硼酸高效引入吡唑环(产率78%)。而C-5位的呋喃甲基则需利用Mannich反应或亲核取代策略,其中以K₂CO₃为碱、乙腈为溶剂的条件下,呋喃甲醇与溴代中间体的SN2反应可获得最佳选择性(dr值>95%)。
呋喃-苯基整合的溶剂与催化体系优化
高沸点二醇类溶剂(如2-丁二醇)在低压氢转移反应中展现出独特优势。文献指出,此类溶剂既可作为氢供体,又能通过氢键网络稳定过渡态,使反应压力降低一个数量级(从10 MPa至1 MPa)。针对目标分子中呋喃环的敏感性,采用Ru/RuO₂/C催化剂在2-戊醇中于180℃反应10小时,可避免过度加氢导致的呋喃环开裂,同时保持苯氧基的完整性(转化率>90%)。
催化体系的酸碱调控对区域选择性至关重要。当使用CuCl/1,10-菲啰啉催化体系时,反应液的pH值需严格控制在6.5-7.0之间。过高的碱性(pH>8)会导致吡唑环脱质子化,引发非选择性副反应;而酸性条件(pH<5)则可能引起呋喃环的水解。通过添加乙酸钠缓冲剂,可将副产物比例从15%降至3%以下。
Properties
Molecular Formula |
C28H29N3O5 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-methoxy-4-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H29N3O5/c1-3-4-7-14-36-22-13-12-18(16-23(22)34-2)27-24-25(20-10-5-6-11-21(20)32)29-30-26(24)28(33)31(27)17-19-9-8-15-35-19/h5-6,8-13,15-16,27,32H,3-4,7,14,17H2,1-2H3,(H,29,30) |
InChI Key |
SFBXJEPBKPNOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O)OC |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions (MCRs)
A primary strategy involves one-pot MCRs, as demonstrated in analogous pyrrolo[3,4-c]pyrazole syntheses.
General Protocol :
-
Reactants :
-
Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (core precursor)
-
3-Methoxy-4-(pentyloxy)benzaldehyde (aryl aldehyde)
-
Furan-2-ylmethylamine (amine source)
-
-
Conditions :
-
Solvent: Ethanol or dioxane with acetic acid (catalyst)
-
Temperature: 40–80°C
-
Reaction Time: 1–20 hours
-
Mechanistic Pathway :
Stepwise Functionalization
For regioselective control, stepwise approaches are employed:
Step 1: Core Dihydropyrrolo[3,4-c]pyrazole Synthesis
Step 2: Furan-2-ylmethyl Group Installation
Cyclization Strategies
Cyclization of linear precursors is critical for forming the fused bicyclic system:
Key Reagents :
-
Hydrazine hydrate : Used to open chromeno[2,3-c]pyrrole intermediates for pyrazole ring formation.
-
Microwave Assistance : Accelerates reaction kinetics and improves yields.
| Intermediate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Chromeno[2,3-c]pyrrole | Hydrazine hydrate | Dioxane, 80°C | 56–78 |
| Linear Precursor | HCl (catalyst) | Reflux, 6 hours | 42–64 |
Optimization and Challenges
Solvent and Catalyst Screening
Reaction efficiency depends heavily on solvent polarity and acid/base catalysis:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | None | 24 | 95 |
| Ethanol | Acetic Acid | 74 | 98 |
| Dioxane | Hydrazine | 78 | 96 |
Steric and Electronic Effects
-
Pentyloxy Group : Bulky substituents reduce reaction rates but enhance solubility in non-polar solvents.
-
Furan-2-ylmethyl : Electron-rich furan facilitates nucleophilic substitution but may undergo oxidation under harsh conditions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Multicomponent | Atom-economy, shorter steps | Poor regioselectivity control |
| Stepwise Functionalization | High precision, scalable | Multiple protection steps needed |
| Cyclization | Direct ring formation | Intermediate stability issues |
Data-Driven Insights from Analogous Syntheses
Chemical Reactions Analysis
Types of Reactions
5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Physicochemical Properties
Functional Implications
Analog 1 () includes a methyl group at the 5-position of the hydroxyphenyl, which may reduce steric hindrance compared to the target compound.
Position 4 :
- The 3-methoxy-4-(pentyloxy)phenyl group in the target compound introduces significant lipophilicity, likely improving blood-brain barrier penetration compared to the 4-fluorophenyl (Analog 1) or 3,4,5-trimethoxyphenyl (Analog 2) groups. The pentyloxy chain may also increase metabolic stability relative to shorter alkoxy groups .
Biological Activity
The compound 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 473.5 g/mol. The compound features multiple functional groups, including a furan ring, hydroxyphenyl moiety, and methoxy-substituted phenyl groups, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O5 |
| Molecular Weight | 473.5 g/mol |
| Structure | Heterocyclic compound |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study on related pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer types .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various in vitro assays. The presence of hydroxyl groups in its structure is believed to enhance its radical scavenging ability. In studies assessing the antioxidant capacity of similar compounds, significant reductions in oxidative stress markers were observed .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented, suggesting that this compound may also exhibit similar effects. In vivo studies have shown that derivatives can reduce inflammation markers in models of acute and chronic inflammation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways such as NF-kB and MAPK pathways that are crucial for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Anticancer Activity : A series of experiments demonstrated that pyrazole derivatives could significantly decrease the viability of breast cancer cells by inducing apoptosis .
- Antioxidant Assessment : In vitro assays revealed that certain derivatives exhibited strong antioxidant properties, effectively scavenging free radicals and reducing lipid peroxidation .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical steps ensure high purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of hydrazine derivatives with ketones or aldehydes to form pyrazole intermediates (e.g., refluxing phenylhydrazine with ethyl acetoacetate in ethanol) .
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce substituents like the furan-2-ylmethyl group.
- Step 3 : Recrystallization using solvent systems like DMF/EtOH (1:1) to isolate high-purity crystals . Key Purity Controls : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) and NMR analysis for structural validation .
Q. Which spectroscopic methods are essential for structural characterization?
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the dihydropyrrolo-pyrazole core) .
- 1H/13C NMR : Assigns proton environments (e.g., distinguishing methoxy vs. pentyloxy groups via chemical shifts at δ 3.8–4.2 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the lactam moiety) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for yield improvement?
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Surface Methodology (RSM) : Models interactions between variables. For example, a central composite design could identify optimal ethanol/water ratios for cyclization steps .
- Validation : Confirm optimized conditions with triplicate runs and ANOVA to assess statistical significance (p < 0.05) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Mechanistic Validation : Use in vitro assays (e.g., MIC tests against Candida spp.) to confirm antifungal activity linked to the dihydropyrrolo-pyrazole scaffold .
- Target Identification : Employ molecular docking to compare binding affinities with homologous enzymes (e.g., CYP51 in fungal ergosterol biosynthesis) .
- Data Normalization : Control for variables like cell line viability assays (MTT vs. resazurin) to standardize activity metrics .
Q. How do substituents (e.g., pentyloxy vs. methoxy) influence solubility and pharmacokinetics?
- LogP Analysis : Measure octanol/water partitioning to assess hydrophobicity. The pentyloxy group increases LogP by ~1.5 units compared to methoxy, impacting membrane permeability .
- Metabolic Stability : Use liver microsome assays to evaluate oxidative degradation (e.g., CYP3A4-mediated demethylation of methoxy groups) .
Methodological Challenges
Q. What analytical techniques address spectral overlaps in complex NMR spectra?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., aromatic protons in the 2-hydroxyphenyl group) .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation of the furan-methyl group) .
Q. How to mitigate byproduct formation during cyclization steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
